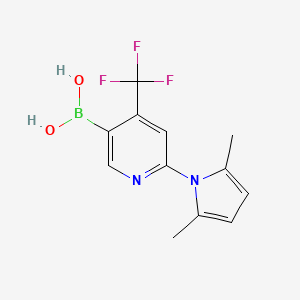![molecular formula C13H9N5O3 B11843440 6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide CAS No. 88796-41-2](/img/structure/B11843440.png)
6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a nitro group at the 6-position, a phenyl group at the 1-position, and a carboxamide group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with phenylhydrazine in the presence of a base such as potassium carbonate can yield the desired compound . The reaction is typically carried out in a solvent such as dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 6-Amino-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide: Lacks the nitro group at the 6-position.
6-Amino-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide: Contains an amino group instead of a nitro group at the 6-position.
6-Nitro-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide: Contains a methyl group instead of a phenyl group at the 1-position.
Uniqueness
6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide is unique due to the presence of the nitro group at the 6-position, which can significantly influence its chemical reactivity and biological activity. The combination of the nitro group, phenyl group, and carboxamide group in the pyrazolopyridine scaffold provides a distinct set of properties that can be exploited for various applications .
Properties
CAS No. |
88796-41-2 |
|---|---|
Molecular Formula |
C13H9N5O3 |
Molecular Weight |
283.24 g/mol |
IUPAC Name |
6-nitro-1-phenylpyrazolo[4,3-b]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9N5O3/c14-13(19)12-11-10(6-9(7-15-11)18(20)21)17(16-12)8-4-2-1-3-5-8/h1-7H,(H2,14,19) |
InChI Key |
HCVVHOZDKVLPFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=N2)C(=O)N)N=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



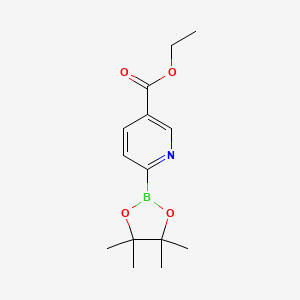
![9-(Naphthalen-2-yl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11843368.png)



![3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one](/img/structure/B11843395.png)
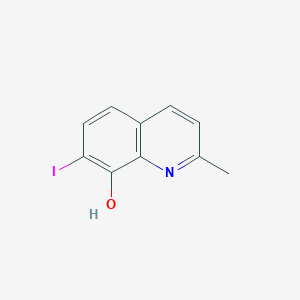
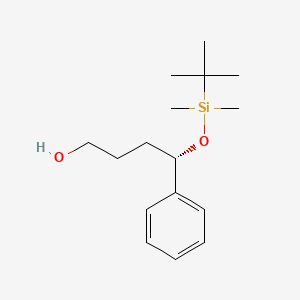
![9-Bromo-6H-benzofuro[2,3-b]indole](/img/structure/B11843407.png)
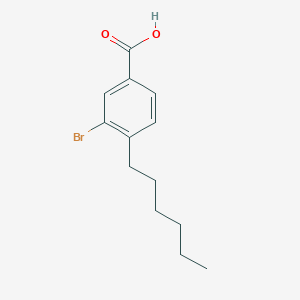
![(8-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone](/img/structure/B11843417.png)
![[(1R,3S,5R)-1-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-phenylacetate](/img/structure/B11843424.png)
